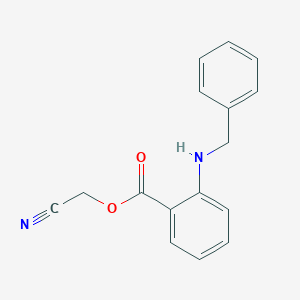
Dimethyl 2-(bis(methylthio)methylene)malonate
概要
説明
Dimethyl 2-[di(methylthio)methylidene]malonate is an organic compound with the molecular formula C8H12O4S2 and a molecular weight of 236.31 g/mol . This compound is known for its unique structure, which includes two methylthio groups attached to a methylene bridge, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-[di(methylthio)methylidene]malonate can be synthesized through a multi-step process involving carbon disulfide, dimethyl malonate, and iodomethane . The general synthetic route is as follows:
Step 1: Carbon disulfide reacts with dimethyl malonate in the presence of a base to form a dithiomalonate intermediate.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis of dimethyl 2-[di(methylthio)methylidene]malonate typically follows the same general principles as laboratory synthesis, with adjustments for scale and efficiency .
化学反応の分析
Types of Reactions
Dimethyl 2-[di(methylthio)methylidene]malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The methylthio groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
科学的研究の応用
Dimethyl 2-[di(methylthio)methylidene]malonate has several scientific research applications:
作用機序
The mechanism of action of dimethyl 2-[di(methylthio)methylidene]malonate involves its ability to undergo various chemical transformations, making it a versatile intermediate. The compound can interact with different molecular targets and pathways, depending on the specific reactions it undergoes .
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the methylthio groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Methyl 3,3-bis(methylthio)-2-(methoxycarbonyl)acrylate: A structurally related compound with similar functional groups.
Uniqueness
Dimethyl 2-[di(methylthio)methylidene]malonate is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives .
特性
IUPAC Name |
dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S2/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQSXPVBDGXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(SC)SC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379277 | |
| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19607-08-0 | |
| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)



![2-Methylfuro[2,3-c]pyridin-3(2H)-one](/img/structure/B9171.png)


![7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)


